In Vitro Antibacterial Potency: N-Demethylclindamycin Exhibits Approximately Two-Fold Higher Activity Than Clindamycin
N-Demethylclindamycin demonstrates approximately two-fold greater antibacterial activity in vitro compared to its parent compound clindamycin, while maintaining an identical antibacterial spectrum [1]. This quantitative differentiation establishes NDC as the more potent species in direct antibacterial assays, though cross-resistance between the two compounds has been documented against Staphylococcus aureus clinical isolates [2].
| Evidence Dimension | Relative antibacterial activity (in vitro) |
|---|---|
| Target Compound Data | Approximately 2× the activity of clindamycin |
| Comparator Or Baseline | Clindamycin (baseline activity = 1×) |
| Quantified Difference | ~2-fold higher activity |
| Conditions | In vitro antibacterial susceptibility testing; specific bacterial strains not explicitly named in the 1970 study summary |
Why This Matters
This quantitative potency difference validates the use of purified NDC in antibacterial research where a more active lincosamide species may be required, and justifies its procurement over clindamycin for studies focused on metabolite-specific antibacterial contributions.
- [1] Studies on the metabolism of clindamycin. Chemotherapy, 1970, 18(8): 1025-1030. View Source
- [2] Clindamycin-2-phosphate: absorption, excretion, metabolism, organ concentration and clinical application in surgery. The Japanese Journal of Antibiotics, 1977, 30(4): 266-277. View Source
